molecular formula C17H11ClFN5 B14965724 N-(3-chlorophenyl)-1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-amine

N-(3-chlorophenyl)-1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B14965724
M. Wt: 339.8 g/mol
InChI Key: KSKCOYITGUKFFU-UHFFFAOYSA-N
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Description

N-(3-Chlorophenyl)-1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-amine is a heterocyclic compound featuring a pyrazolo[3,4-d]pyrimidine core substituted with a 3-chlorophenyl group at the 4-amino position and a 4-fluorophenyl group at the 1-position. This scaffold is recognized for its kinase inhibitory properties, particularly targeting mTOR and other signaling pathways implicated in cancer .

Properties

Molecular Formula

C17H11ClFN5

Molecular Weight

339.8 g/mol

IUPAC Name

N-(3-chlorophenyl)-1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-amine

InChI

InChI=1S/C17H11ClFN5/c18-11-2-1-3-13(8-11)23-16-15-9-22-24(17(15)21-10-20-16)14-6-4-12(19)5-7-14/h1-10H,(H,20,21,23)

InChI Key

KSKCOYITGUKFFU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)NC2=C3C=NN(C3=NC=N2)C4=CC=C(C=C4)F

Origin of Product

United States

Preparation Methods

Bromination of Pyrazolo[3,4-d]Pyrimidine Precursors

The synthesis begins with the bromination of 1H-pyrazolo[3,4-d]pyrimidin-4-amine at the 3-position using N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 80°C for 6–8 hours. This step achieves a yield of 85–90% and introduces a reactive site for subsequent coupling.

Suzuki-Miyaura Coupling with 4-Fluorophenylboronic Acid

The brominated intermediate undergoes Suzuki coupling with 4-fluorophenylboronic acid in the presence of tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) as a catalyst. The reaction is conducted in a 1,4-dioxane/water (4:1) solvent system with potassium phosphate (K₃PO₄) as a base at 120°C for 24 hours under argon. This step attaches the 4-fluorophenyl group, yielding 3-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine with a purity >95%.

Nucleophilic Amination with 3-Chloroaniline

The final step involves reacting the intermediate with 3-chloroaniline in ethanol under reflux for 5–8 hours. The reaction proceeds via nucleophilic aromatic substitution, replacing the 4-amino group with the 3-chlorophenylamine moiety. Post-reaction purification via recrystallization from isopropanol yields the final product with an overall yield of 70–75%.

Alternative Pathways: Cyclization of Pyrazole-Carbonitrile Intermediates

Formation of Pyrazole-Carbonitrile Precursors

An alternative route starts with 5-amino-3-(4-fluorophenyl)-1H-pyrazole-4-carbonitrile, synthesized via condensation of 4-fluorobenzaldehyde with malononitrile in acetic anhydride. Cyclization with formamide at 180°C for 20–30 hours forms the pyrazolo[3,4-d]pyrimidine core.

Functionalization with 3-Chlorophenyl Groups

The cyclized intermediate undergoes Ullmann-type coupling with 3-chloroiodobenzene in the presence of copper(I) iodide and 1,10-phenanthroline in dimethyl sulfoxide (DMSO) at 130°C. This method achieves moderate yields (60–65%) but requires stringent control of stoichiometry to minimize byproducts.

Industrial-Scale Optimization Strategies

Solvent and Catalyst Selection

Industrial processes prioritize solvent recyclability and catalyst efficiency. For example, replacing 1,4-dioxane with toluene in Suzuki coupling reduces environmental impact while maintaining yields >90%. Similarly, immobilized palladium catalysts (e.g., Pd/C) enable catalyst recovery, lowering production costs.

Purity Enhancement Techniques

Chromatographic purification is avoided in favor of crystallization-driven purification . For instance, adding heptane to reaction mixtures induces selective crystallization, achieving >99% purity without chromatography.

Comparative Analysis of Synthetic Methods

Method Key Steps Yield Purity Scalability
Multi-Step Synthesis Bromination, Suzuki, Amination 70–75% >95% High (kg-scale)
Cyclization Route Carbonitrile cyclization, Ullmann 60–65% 90–93% Moderate (100g-scale)
Industrial Process Solvent optimization, immobilized Pd 85–90% >99% Very High (ton-scale)

Mechanistic Insights and Challenges

Regioselectivity in Coupling Reactions

The 3-position of pyrazolo[3,4-d]pyrimidine exhibits higher reactivity toward Suzuki coupling due to electron-withdrawing effects from the pyrimidine ring. Competing reactions at the 1-position are suppressed by using bulky ligands like tricyclohexylphosphine.

Byproduct Formation in Amination

Over-alkylation during the amination step generates N,N-di(3-chlorophenyl) byproducts. This is mitigated by using a 1:1 molar ratio of 3-chloroaniline to the intermediate and maintaining temperatures below 100°C.

Chemical Reactions Analysis

N-(3-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine undergoes various chemical reactions, including:

Scientific Research Applications

N-(3-chlorophenyl)-1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-amine is a heterocyclic compound belonging to the pyrazolo[3,4-d]pyrimidine class, which is characterized by a fused pyrimidine and pyrazole ring structure. It has a chlorophenyl group at the 3-position and a fluorophenyl group at the 1-position of the pyrazolo ring. The molecular formula is C17H11ClFN5, and it has significant potential in medicinal chemistry, especially in the development of targeted therapies for various diseases.

Potential Applications in Medicinal Chemistry

The presence of both a chlorinated and a fluorinated phenyl group in the structure of this compound contributes to its distinctive potency against specific cancer targets compared to its analogs.
Pyrazolo[3,4-d]pyrimidines, in general, are known for their diverse pharmacological properties, and have garnered attention in medicinal chemistry due to their potential biological activities. These compounds vary in their substituents on the pyrazolo ring, which significantly affects their biological activity and pharmacological profiles.

Related Compounds

Other related compounds in the pyrazolo[3,4-d]pyrimidine class with potential applications include:

  • N4-(3-chlorophenyl)-N6-(4-fluorophenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine, which has shown potential in inhibiting specific viral functions and possibly serving as a therapeutic agent.
  • N-(4-fluorophenyl)-1-(3-methylphenyl)-4-pyrazolo[3,4-d]pyrimidinamine, which is a member of pyrazoles and a ring assembly .
  • Substituted pyrazolo [3,4-d] pyrimidines with various substituents like chloro, fluoro, bromo, methyl, methoxy, or trifluoromethyl on the phenyl group .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Pyrazolo[3,4-d]Pyrimidine Core

Halogen-Substituted Derivatives
  • N-(3-Chloro-4-fluorophenyl)-1-(4-fluorophenyl)-3-methylpyrazolo[3,4-d]pyrimidin-4-amine (7d) Substituents: 3-Cl-4-F-phenyl (amino group), 4-F-phenyl (1-position), methyl (3-position). Molecular Formula: C₁₉H₁₆ClFN₅. Elemental Analysis: C 68.70%, H 4.91%, N 21.37% .
  • N-(3-Chloro-4-methylphenyl)-1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-amine Substituents: 3-Cl-4-CH₃-phenyl (amino group), 4-Cl-phenyl (1-position). Molecular Formula: C₁₈H₁₃Cl₂N₅. Molecular Weight: 370.237 . Key Difference: Dual chlorine substituents enhance lipophilicity (logP ~3.8), which may improve membrane permeability but reduce aqueous solubility.
Sulfur-Containing Derivatives
  • 1-(2-Chloro-2-phenylethyl)-N-(2-chlorophenyl)-6-(methylthio)pyrazolo[3,4-d]pyrimidin-4-amine (2a) Substituents: 2-Cl-phenyl (amino group), methylthio (6-position). Molecular Formula: C₂₀H₁₇Cl₂N₅S. Elemental Analysis: C 55.78%, H 4.11%, N 16.45%, S 7.07% .
mTOR-Targeting Derivatives
  • OSI-027 (R39) Substituents: Optimized pyrazolo[3,4-d]pyrimidin-4-amine core with morpholinoethyl and phenoxyphenyl groups. Activity: IC₅₀ = 22 nM (mTORC1), 65 nM (mTORC2) . Key Difference: Bulky substituents enhance mTORC1/C2 dual inhibition, whereas the target compound’s simpler structure may favor selectivity for specific isoforms.

Physicochemical and Pharmacokinetic Properties

Compound Molecular Weight logP* Solubility (µM) Key Substituents
Target Compound 357.8 ~3.2 12.5 (PBS) 3-Cl-phenyl, 4-F-phenyl
7d 333.36 ~2.9 18.3 (DMSO) 3-Cl-4-F-phenyl, 3-CH₃
N-(3-Cl-4-CH₃-phenyl) analog 370.2 ~3.8 5.6 (DMSO) 4-Cl-phenyl, 3-Cl-4-CH₃-phenyl
2a (methylthio) 430.3 ~4.1 3.2 (DMSO) 6-SCH₃, 2-Cl-phenyl
OSI-027 438.5 ~2.5 25.0 (PBS) Morpholinoethyl, phenoxyphenyl

*Estimated using fragment-based methods.

Biological Activity

N-(3-chlorophenyl)-1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-amine is a heterocyclic compound belonging to the pyrazolo[3,4-d]pyrimidine class. This compound has garnered attention in medicinal chemistry due to its significant biological activities, particularly as an inhibitor of key kinases involved in cancer progression.

Chemical Structure and Properties

  • Molecular Formula : C17H11ClFN5
  • Molecular Weight : 339.8 g/mol
  • Key Functional Groups : Chlorophenyl group at the 3-position and fluorophenyl group at the 1-position of the pyrazolo ring.

The unique structure of this compound contributes to its reactivity and potential therapeutic applications. The presence of halogens allows for nucleophilic substitutions and further modifications that can enhance its biological activity.

This compound has been identified as a potent inhibitor of epidermal growth factor receptor (EGFR) and ErbB2 kinases. In vitro studies reveal:

  • IC50 against EGFR : 0.18 µM, indicating strong inhibitory effects compared to existing therapies such as Erlotinib.
  • Induction of Apoptosis : The compound activates caspase-3 pathways, which are critical for programmed cell death, and causes cell cycle arrest at the G2/M phase.

Comparative Biological Activity

The following table summarizes the biological activity of this compound compared to structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
This compoundChlorophenyl and fluorophenyl groupsStrong EGFR inhibition
1-Tert-butyl-3-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amineTert-butyl group instead of fluorophenylModerate EGFR inhibition
1-(2-chlorophenyl)-3-(4-fluorophenoxy)-2H-pyrazolo[3,4-d]pyrimidineDifferent halogen positioningAnticancer activity
1-(2-chlorophenyl)-6-(4-fluorophenyl)sulfanyl-pyrazolo[3,4-d]pyrimidineSulfanyl group additionEnhanced kinase inhibition

Case Studies and Research Findings

Recent studies have highlighted the potential of this compound in cancer therapy:

  • In Vitro Studies : Research indicates that this compound effectively binds to EGFR and ErbB2 kinases. This binding leads to downstream apoptotic effects in cancer cells. For instance, a study demonstrated that treatment with this compound resulted in significant reductions in cell viability across various cancer cell lines.
  • Cell Cycle Analysis : In experiments involving renal carcinoma cells (RFX 393), the compound caused notable arrest during the G0–G1 phase of the cell cycle. This was evidenced by an increase in treated cell populations compared to controls, suggesting its effectiveness in halting cancer cell proliferation.
  • Molecular Docking Studies : Computational studies have shown that this compound adopts binding modes similar to established EGFR inhibitors, further validating its potential as a therapeutic agent.

Q & A

Q. Optimization Factors :

  • Solvent Polarity : Acetonitrile enhances alkylation efficiency, while DMF improves solubility for bulky substituents .
  • Catalyst Use : Triethylamine (TEA) or NaHCO₃ accelerates nucleophilic substitution by deprotonating intermediates .

Basic: What spectroscopic techniques are most effective for characterizing pyrazolo[3,4-d]pyrimidine derivatives, and how are key functional groups identified?

Methodological Answer:

  • ¹H NMR : Identifies substituent positions via splitting patterns. For example, the 4-amine proton appears as a singlet (~δ 8.5 ppm), while aromatic protons from chlorophenyl/fluorophenyl groups split into doublets (δ 7.2–7.8 ppm) .
  • IR Spectroscopy : Confirms NH stretches (3200–3350 cm⁻¹) and C=O/C=N bonds (1650–1700 cm⁻¹) .
  • Elemental Analysis : Validates molecular formula (e.g., C₁₉H₁₅ClFN₅ requires C: 68.46%, H: 4.84%; deviations >0.3% indicate impurities) .
  • Mass Spectrometry (HRMS) : Determines molecular ion peaks (e.g., [M+H]⁺ at m/z 333.36 for C₁₉H₁₅ClFN₅) .

Advanced: How does structural modification of the pyrazolo[3,4-d]pyrimidine core influence kinase inhibition selectivity, particularly for targets like BTK or RET?

Methodological Answer:
Structural modifications are guided by docking studies and hydrophobic interaction maps :

  • 3-Substitution : Bulky groups (e.g., isopropyl, piperidinyl) enhance RET kinase inhibition by occupying hydrophobic pockets (Ki < 100 nM) .
  • 4-Amine Position : Aryl/alkyl substituents (e.g., 4-fluorophenyl) improve BTK binding via π-π stacking with Phe413 in the ATP-binding pocket .
  • Selectivity Screening : Kinase panels (e.g., 50-kinase assays) reveal off-target effects. For example, compound 7a (1-isopropyl-3-phenyl derivative) inhibits RET with >50× selectivity over VEGFR2 .

Q. Table 1: Substituent Effects on Kinase Inhibition

PositionSubstituentTarget (IC₅₀)Selectivity Ratio (vs. VEGFR2)
3IsopropylRET (78 nM)>50×
3PyridinylmethylBTK (12 nM)20×
44-FluorophenylEGFR/ErbB2 (15 nM)10×
Data from

Advanced: What computational strategies are employed to predict the binding affinity of pyrazolo[3,4-d]pyrimidines against SARS-CoV-2 Mpro?

Methodological Answer:

  • Machine Learning (ML) : Train models on datasets of known Mpro inhibitors using descriptors like LogP, topological polar surface area (TPSA), and molecular fingerprints. ML prioritizes compounds with high-nanomolar affinity (e.g., N-benzyl-1-methylpyrazolo[3,4-d]pyrimidin-4-amine predicted ΔG = -9.8 kcal/mol) .
  • Molecular Dynamics (MD) : Simulate ligand-protein interactions over 100 ns to assess stability of hydrogen bonds with catalytic dyad His41/Cys145 .
  • Free Energy Perturbation (FEP) : Quantifies substituent effects on binding energy (e.g., 3-chloro substitution improves affinity by 1.2 kcal/mol) .

Q. Table 2: Top ML-Predicted Inhibitors

CompoundPredicted IC₅₀ (nM)Key Interactions
N-Benzyl-1-methyl derivative85His41 H-bond, π-π stacking
6-Chloro-N-(2-chlorophenyl) derivative120Cys145 S-π interaction
Data from

Advanced: How do researchers resolve discrepancies in anticancer activity data between in vitro assays and in vivo models for pyrazolo[3,4-d]pyrimidine derivatives?

Methodological Answer:

  • Pharmacokinetic Profiling : Measure plasma half-life and tissue distribution. Poor oral bioavailability (e.g., <20% for 7d ) may explain reduced in vivo efficacy despite low in vitro IC₅₀ (~50 nM) .
  • Metabolite Identification : LC-MS/MS detects inactive metabolites (e.g., hydroxylation at the chlorophenyl group) .
  • Formulation Optimization : Use liposomal encapsulation or PEGylation to enhance solubility and tumor accumulation .

Case Study : Compound 41 (MCF7 IC₅₀ = 0.8 µM) showed no efficacy in xenografts due to rapid hepatic clearance. Reformulation with cyclodextrin improved tumor AUC by 5× .

Advanced: What methodologies are used to assess the pharmacokinetic properties and blood-brain barrier (BBB) penetration of pyrazolo[3,4-d]pyrimidine-based PROTACs?

Methodological Answer:

  • BBB Permeability :
    • PAMPA-BBB Assay : Predicts passive diffusion (Pe > 4.0 × 10⁻⁶ cm/s indicates CNS penetration) .
    • In Vivo Microdialysis : Measures brain-to-plasma ratio (e.g., 25 achieved 0.8 ratio via logD optimization) .
  • PROTAC Degradation Efficiency :
    • Western Blotting : Quantifies target protein degradation (e.g., BTK reduction >80% at 100 nM) .
    • Cerebrospinal Fluid (CSF) Sampling : Confirms brain exposure in primates (e.g., CSF concentration = 12% of plasma) .

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